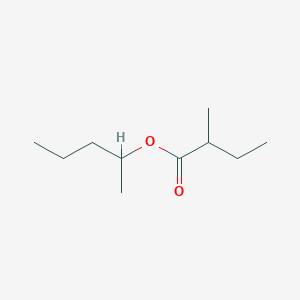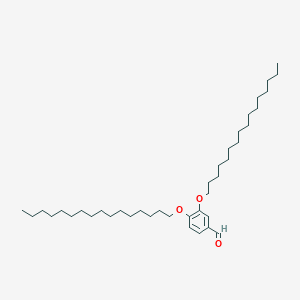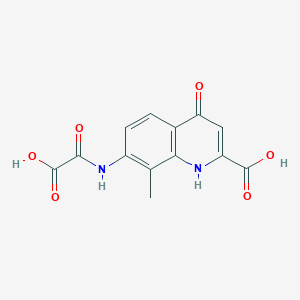
N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-4-yl)urea is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzofuran ring fused with a urea moiety, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-4-yl)urea typically involves the reaction of 2,3-dihydro-1-benzofuran-4-amine with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding benzofuranones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Benzofuranones
Reduction: Dihydro derivatives
Substitution: Various substituted urea derivatives
Applications De Recherche Scientifique
N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-4-yl)urea involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-Butyl-N-(3,5-dimethylbenzoyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide
- 4-tert-Butyl-2-(5-tert-butyl-2-oxo-2,3-dihydro-1-benzofuran-3-yl)phenyl 3,5-di-tert-butyl-4-hydroxybenzoate
Uniqueness
N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-4-yl)urea is unique due to its specific substitution pattern and the presence of both benzofuran and urea functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
61090-62-8 |
|---|---|
Formule moléculaire |
C13H18N2O2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
1-tert-butyl-1-(2,3-dihydro-1-benzofuran-4-yl)urea |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)15(12(14)16)10-5-4-6-11-9(10)7-8-17-11/h4-6H,7-8H2,1-3H3,(H2,14,16) |
Clé InChI |
FSEQZHNLLNGWHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(C1=C2CCOC2=CC=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)
![3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B14609222.png)








![{[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14609261.png)

